molecular formula C8H12O4 B8570914 Ethyl 2-(acetoxymethyl)acrylate CAS No. 80787-04-8

Ethyl 2-(acetoxymethyl)acrylate

Cat. No.: B8570914
CAS No.: 80787-04-8
M. Wt: 172.18 g/mol
InChI Key: ORRNHFXTIFQQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(acetoxymethyl)acrylate is an acrylate derivative characterized by an acetoxymethyl (-CH₂OAc) substituent at the β-position of the ethyl acrylate backbone. The acetoxymethyl group enhances esterification and polymerization capabilities, making it valuable in polymer chemistry and organic synthesis.

Properties

CAS No.

80787-04-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-(acetyloxymethyl)prop-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-11-8(10)6(2)5-12-7(3)9/h2,4-5H2,1,3H3

InChI Key

ORRNHFXTIFQQIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC(=O)C

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

Ethyl 2-(acetoxymethyl)acrylate serves as a monomer in the production of polymers. Its structure allows it to participate in radical polymerization, leading to the formation of acrylic resins with desirable properties.

Properties and Benefits

  • Reactivity : The compound contains an ester functional group and a double bond, making it reactive in polymerization processes.
  • Environmental Impact : It is considered a low-toxicity alternative for traditional acrylates, aligning with stricter environmental regulations.

Case Study: Acrylic Emulsions

Acrylic emulsions produced using this compound exhibit excellent adhesion and durability, making them suitable for coatings in construction and automotive industries. These emulsions are particularly valuable due to their low volatile organic compound (VOC) content, which is beneficial for air quality and regulatory compliance.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex molecules. Its ability to undergo various chemical reactions allows chemists to construct diverse molecular architectures.

Reaction Mechanisms

  • 1,3-Dipolar Cycloaddition : The compound acts as a 1,3-bis radical acceptor, facilitating the formation of cyclic structures such as tropanes. This reaction can be optimized using different catalysts, enhancing yield and selectivity .
  • Dynamic Covalent Bond Formation : this compound can engage in reversible reactions with thiols, making it useful in developing responsive materials for drug delivery systems.

Data Table: Reaction Yields

Reaction TypeCatalyst UsedYield (%)
1,3-Dipolar CycloadditionMagnesium bromide etherate45
Dynamic Covalent Bond FormationThiol-based systemsVariable
Tropane Skeleton Formation[Ir{dF(CF3)ppy}2(dtbpy)]PF672

Material Science

This compound is also explored in material science for developing advanced materials with specific properties.

Applications in Coatings

The compound's incorporation into coating formulations enhances performance characteristics such as scratch resistance and flexibility. Its use as a formaldehyde scavenger extends the shelf life of coatings while reducing harmful emissions during curing processes .

Case Study: Antifouling Coatings

Research has indicated that coatings formulated with this compound can provide effective antifouling properties without relying on toxic substances like organotins. This application is particularly relevant in marine environments where non-toxic alternatives are increasingly demanded .

Comparison with Similar Compounds

Ethyl 2-(Hydroxymethyl)Acrylate

Molecular Formula : C₆H₁₀O₃
Molecular Weight : 130.14 g/mol
CAS : 10029-04-6
Key Functional Groups : Hydroxymethyl (-CH₂OH), ester.
Applications :

  • Forms homopolymers and copolymers with acrylic acid, methacrylates, and styrene .
  • Serves as a feedstock for chemical syntheses due to its reactive hydroxyl group .
    Differences :
  • The hydroxyl group increases hydrophilicity but reduces stability compared to the acetoxymethyl derivative.
  • Ethyl 2-(hydroxymethyl)acrylate is more prone to oxidation and requires stabilization during polymerization .

Ethyl 2-(Bromomethyl)Acrylate

Molecular Formula: C₆H₉BrO₂ Molecular Weight: 193.04 g/mol CAS: Not explicitly listed (synonyms include ethyl bromomethacrylate) . Key Functional Groups: Bromomethyl (-CH₂Br), ester. Applications:

  • Used as an alkylating agent in heteroarylation reactions (e.g., with indole-2-carbaldehyde to form nitrogen heterocycles in 68–94% yields) .
  • Participates in catalytic enzymatic methods for C(sp³)-H bond functionalization .
    Differences :
  • The bromomethyl group enables nucleophilic substitution, unlike the acetoxymethyl derivative’s ester-based reactivity.
  • Higher molecular weight and halogen presence increase toxicity risks .

2-Ethylhexyl Acrylate (2-EHA)

Molecular Formula : C₁₁H₂₀O₂
Molecular Weight : 184.28 g/mol
CAS : 103-11-7 .
Key Functional Groups : Long-chain alkyl ester.
Applications :

  • Copolymerizes with ethyl acrylate for soft polymers in adhesives and coatings .
  • Exhibits low water solubility (0.1 g/L) and high flexibility in polymer matrices .
    Differences :
  • The bulky 2-ethylhexyl group reduces reactivity compared to acetoxymethyl derivatives but enhances plasticization .

Ethyl 2-Cyano-3-Ethoxyacrylate

Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol CAS: 94-05-3 . Key Functional Groups: Cyano (-CN), ethoxy (-OEt). Applications:

  • Intermediate in antiparasitic and anticancer thiophene derivatives .
  • Exhibits dual reactivity: cyano groups participate in cyclization, while ethoxy groups enable ester hydrolysis . Differences:
  • The electron-withdrawing cyano group increases electrophilicity, contrasting with the electron-donating acetoxymethyl substituent .

Data Table: Comparative Analysis of Acrylate Derivatives

Compound Molecular Formula Molecular Weight Key Substituent Reactivity/Applications Toxicity/Safety Considerations
Ethyl 2-(acetoxymethyl)acrylate* C₈H₁₂O₄ 172.18 Acetoxymethyl Polymerization, esterification Limited data; similar acrylates: Xi irritant
Ethyl 2-(hydroxymethyl)acrylate C₆H₁₀O₃ 130.14 Hydroxymethyl Copolymers, chemical synthesis Skin sensitization risk
Ethyl 2-(bromomethyl)acrylate C₆H₉BrO₂ 193.04 Bromomethyl Alkylation, heterocycle synthesis Corrosive; requires PPE
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 Long-chain alkyl Flexible polymers, adhesives Low acute toxicity (LD₅₀ >4,435 mg/kg)
Ethyl 2-cyano-3-ethoxyacrylate C₈H₁₁NO₃ 169.18 Cyano, ethoxy Antiparasitic agents Suspected carcinogen (IARC 2B)

Research Findings and Reactivity Trends

  • Substituent Effects :
    • Electron-donating groups (e.g., acetoxymethyl) enhance polymerization rates but may reduce thermal stability .
    • Bulky substituents (e.g., 2-ethylhexyl) lower glass transition temperatures (Tg) in polymers compared to smaller groups .
  • Copolymerization: Monomers with polar groups (e.g., hydroxymethyl) exhibit higher reactivity ratios (r₁ >1) with methyl acrylate, favoring block copolymer formation .

Preparation Methods

Catalytic Systems and Reaction Conditions

Patent CN105541611A details the use of supported inorganic solid bases such as KNO₃/Al₂O₃ or K₂CO₃/Al₂O₃, achieving yields of 77.8–84.6% at 120–125°C. A stoichiometric ratio of 1:1.5–2.5 (HEMA:ethyl acetoacetate) ensures complete conversion, with polymerization inhibitors like toluhydroquinone (0.065–0.081g per 32.5g HEMA) suppressing methacrylic acid formation. The reaction produces ethanol as a byproduct, which is removed via coronite distillation to shift equilibrium toward product formation.

Purification and Byproduct Management

Post-reaction purification involves vacuum distillation at 50–60°C under 2000 Pa pressure, followed by fractional distillation at 108–115°C (200 Pa) to isolate this compound. Gas chromatography analyses confirm purities of 87.4–90.7%, with residual methacrylic acid content below 0.5 wt%. Challenges include catalyst recovery and energy-intensive distillation, limiting industrial scalability.

Ketene Dimer Addition to Hydroxyethyl Methacrylate

A more efficient approach involves the reaction of HEMA with ketene dimer addition products, notably 2,2,5-trimethyl-1,3-dioxane-4-ene-6-one. This method, reported in patents CN106565477A and CN105541625A, achieves yields up to 94% with simplified purification.

Mechanistic Insights and Reaction Optimization

The ketene dimer acts as an acetylating agent, enabling a one-step synthesis under mild conditions (−60°C to 90°C). Sodium hydroxide or triethylamine catalyzes the reaction, while inhibitors like 2,5-di-tert-butyl hydroquinone prevent radical polymerization. Illumination at 390 nm (via LEDs) accelerates the process, completing in 6–8 hours.

Parameter Optimal Range Effect on Yield
Temperature20–90°CHigher rates at >50°C
Catalyst Loading1–5 wt% (NaOH or Et₃N)Excess causes side reactions
Inhibitor Concentration0.5–1 wt%Prevents gelation

Solvent-Free and Byproduct Utilization

A notable advantage is the in situ generation of acetone, which acts as a solvent, eliminating the need for external solvents. Post-reaction, water extraction removes acetone and unreacted HEMA, yielding subnatant layers with 99.5% purity. This method reduces waste and operational costs, making it industrially favorable.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield Purity Catalyst Energy Demand
Transesterification77–85%87–91%KNO₃/Al₂O₃High (distillation)
Ketene Dimer94%99.5%NaOH/Et₃NModerate
Radical Annulation46–65%>95%Photoredox catalystLow

Ketene dimer addition outperforms transesterification in yield and purity, while radical methods offer unique selectivity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Ethyl 2-(acetoxymethyl)acrylate purity and structural integrity?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity using capillary microextraction (CMV) for trace analysis in complex matrices like exhaled breath or polymer emulsions .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Coupled with GC-MS for volatile compound profiling, as demonstrated in studies on polymer emulsions .
  • Infrared (IR) Spectroscopy : Analyze functional groups (e.g., acrylate esters) using spectral data from standards, such as 2-ethylhexyl acrylate, with characteristic peaks at 3150–240 cm⁻¹ .
  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight MS (UPLC-QTOF/MS) : Resolve isomers and degradation products in adhesives or contact materials .

Q. How is this compound synthesized, and what are common side reactions?

  • Synthetic Routes :

  • Bromination/Dehydrobromination : React ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indolin-3-yl]acrylate with bromine, yielding unexpected diastereomers like dialkyl 7-bromothieno[2,3-b]indole-2,9-dicarboxylates under specific conditions .
  • Esterification : Use TiO₂ catalysts for dehydrating ethyl 3-hydroxypropionate derivatives to acrylates, achieving >95% yield in reactive distillation setups .
    • Side Reactions :
  • Uncontrolled polymerization due to residual initiators; mitigate with inhibitors like 4-methoxyphenol (200–300 ppm) .
  • Hydrolysis of acetoxymethyl groups under acidic/basic conditions, requiring inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Engineering Controls : Use closed systems to minimize vapor exposure; implement local exhaust ventilation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved masks for organic vapors) .
  • Waste Management : Prevent environmental release via incineration or chemical neutralization; avoid drainage systems .

Advanced Research Questions

Q. How can biocompatibility be optimized in this compound-based biomedical scaffolds?

  • Experimental Design :

  • Copolymer Networks : Synthesize random copolymers (e.g., P(EA-HEA)) with hydroxyethyl acrylate (HEA) to enhance hydrophilicity. Incorporate polyvinyl alcohol (PVA) to improve mechanical stability .
  • In Vitro Testing : Assess cytotoxicity using ISO 10993-5 protocols; monitor cell adhesion and proliferation on scaffold surfaces .
    • Challenges : Balance crosslinking density (via UV curing) with degradation rates to prevent inflammatory responses .

Q. How to resolve contradictory data in reaction mechanisms involving this compound derivatives?

  • Case Study : Bromination of ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indolin-3-yl]acrylate initially produced unexpected diastereomers. Resolution involved:

  • Computational Modeling : Density Functional Theory (DFT) simulations to identify steric and electronic factors favoring thienoindole formation .
  • Isolation Techniques : Use preparative HPLC to separate diastereomers for individual characterization .

Q. What catalytic strategies improve the efficiency of converting this compound to acrylonitrile?

  • Integrated Catalysis :

  • Biological-Chemical Hybrid Systems : Use microbial strains (e.g., E. coli) to produce 3-hydroxypropionic acid (3-HP) from glucose, followed by TiO₂-catalyzed dehydration to ethyl acrylate. Subsequent ammonolysis and dehydration yield acrylonitrile with 98% efficiency .
  • Continuous Reactor Design : Implement riser reactors to regenerate TiO₂ catalysts and remove carbon deposits during large-scale production .

Q. How do structural modifications (e.g., fluorination) alter the material properties of this compound polymers?

  • Case Study : Fluorinated derivatives like 2-(Perfluorodecyl)ethyl acrylate exhibit enhanced hydrophobicity and thermal stability.

  • Synthesis : Radical polymerization with perfluorodecyl iodide initiators under inert conditions .
  • Characterization : Measure contact angles (>110°) and thermogravimetric analysis (TGA) showing decomposition >300°C .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity levels for this compound-based materials?

  • Key Factors :

  • Residual Monomers : Incomplete polymerization increases free acrylate monomers, elevating toxicity. Quantify residuals via GC-MS .
  • Surface Functionalization : Grafting with PEG or RGD peptides reduces nonspecific protein adsorption, improving biocompatibility .
    • Resolution : Standardize purification protocols (e.g., Soxhlet extraction) and surface modification methods across studies .

Methodological Resources

  • Analytical Standards : Use 2-ethylhexyl acrylate (CAS 103-11-7) as a reference for GC-MS calibration .
  • Safety Data : Refer to REACH/CLP classifications for hazard communication (e.g., Skin Irrit. 2, Aquatic Chronic 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.